![molecular formula C15H17N7O B2615598 3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2189434-46-4](/img/structure/B2615598.png)
3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalysis in Fine Organic Synthesis
Copper-containing complexes with unsaturated olefin ligands, such as our compound, are attractive catalysts in fine organic synthesis . Their unique biochemical role and interesting physical properties contribute to their use in various reactions.
Crystal Engineering of Coordination Compounds
Researchers have explored the crystal structure and properties of Cu(I) π-complexes with allyl-substituted heterocyclic ligands. These complexes offer the possibility of synchronous coordination with multiple organic linkers, leading to unique topological units .
Potential Therapeutic Applications
Adenine, a purine base found in our compound, plays a crucial role in nucleotides of nucleic acids (DNA and RNA). Its derivatives have garnered attention due to their indirect involvement in hereditary information transmission. Additionally, adenine derivatives may control microorganisms and exhibit therapeutic effects in medical practice .
Acetylcholinesterase Inhibition for Alzheimer’s Disease
While not directly related to our compound, the inhibition of acetylcholinesterase (AChE) is essential in Alzheimer’s disease treatment. Copper-based compounds could potentially play a role in this context .
Novel Sulfamide Adenosine Derivatives
Our compound’s structure bears resemblance to sulfamide adenosine derivatives. These derivatives, when modified, may serve as aminoacyl sulfamide inhibitors of tRNA synthetase, opening up possibilities for drug development .
Orientations Futures
Propriétés
IUPAC Name |
3-[[1-(7H-purin-6-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c23-12-1-4-16-10-22(12)7-11-2-5-21(6-3-11)15-13-14(18-8-17-13)19-9-20-15/h1,4,8-11H,2-3,5-7H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDGXMIFELSLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.